L-Lysine (CAS 56-87-1) is an essential basic α-amino acid utilized as a precursor in peptide synthesis, a functional monomer in biopolymer production, and a critical component in cell culture media . Characterized by its highly reactive ε-amino group with a pKa of 10.53 and an isoelectric point (pI) of 9.74, the anhydrous free base form exhibits distinct pH-buffering and electrostatic properties[1]. Procurement of the free base is typically driven by applications requiring strict chloride avoidance, alkaline formulation environments, or specific zwitterionic states for polymerization and crosslinking processes, distinguishing it from its more commonly handled stable salts.
Substituting L-Lysine free base with its hydrochloride (HCl) salt or other basic amino acids fundamentally alters process chemistry and formulation stability. The free base is strongly hygroscopic, readily absorbing ambient moisture to form a hemihydrate (approximately 5% water by weight), which necessitates controlled inert storage but provides an alkaline aqueous solution without introducing chloride ions [1]. In contrast, the HCl salt is non-hygroscopic but introduces stoichiometric chloride, which can disrupt chloride-sensitive catalytic reactions or cause equipment corrosion. Furthermore, substituting L-Lysine with L-Arginine shifts the isoelectric point significantly from 9.74 to 10.76, altering protein solubility profiles and electrostatic interactions in formulation matrices[2]. In downstream polymer applications, substituting L-Lysine with D-Lysine drastically changes degradation kinetics, as the L-enantiomer is susceptible to cellular proteases while the D-enantiomer remains structurally persistent[3].
L-Lysine free base is highly hygroscopic and rapidly absorbs moisture from the air to form a hemihydrate, whereas its hydrochloride (HCl) salt remains stable and non-hygroscopic under standard conditions [1]. Thermogravimetric analysis demonstrates that the free base absorbs approximately 5% of its weight in water during ambient exposure [1]. While the HCl salt mitigates this handling difficulty, it introduces stoichiometric chloride ions (~20% by weight). The free base is therefore mandatory when an alkaline pH shift is required without the corrosive or catalytic-poisoning effects of chloride counterions.
| Evidence Dimension | Moisture absorption and chloride content |
| Target Compound Data | L-Lysine Free Base (~5% water weight gain as hemihydrate; 0% chloride) |
| Comparator Or Baseline | L-Lysine HCl (Non-hygroscopic; ~20% chloride by weight) |
| Quantified Difference | Free base absorbs ~5% moisture and provides chloride-free alkalinity, whereas the HCl salt is stable but introduces substantial chloride. |
| Conditions | Ambient air exposure and aqueous dissolution |
Buyers must procure the hygroscopic free base for chloride-sensitive chemical syntheses or formulations where acidic counterions would disrupt the target pH.
When selecting a basic amino acid for solubility enhancement or pH buffering, L-Lysine provides a significantly different electrostatic profile compared to L-Arginine. L-Lysine features an ε-amino group with a pKa of 10.53 and an overall isoelectric point (pI) of 9.74 [1]. In contrast, L-Arginine's guanidinium group has a much higher pKa of 12.48 and a pI of 10.76 [1]. This nearly 2-unit difference in pKa means that L-Lysine undergoes controlled protonation within the pH 6.0–8.0 range, whereas L-Arginine remains fully protonated, leading to different salt-bridge formation dynamics and solubility outcomes in protein or drug formulations[2].
| Evidence Dimension | Side-chain pKa and Isoelectric Point (pI) |
| Target Compound Data | L-Lysine (pKa = 10.53; pI = 9.74) |
| Comparator Or Baseline | L-Arginine (pKa = 12.48; pI = 10.76) |
| Quantified Difference | L-Lysine has a pKa 1.95 units lower and a pI 1.02 units lower than L-Arginine. |
| Conditions | Aqueous media at physiological to slightly alkaline pH |
L-Lysine is the required choice for formulations requiring moderate basicity and dynamic protonation near physiological pH, avoiding the extreme alkalinity of Arginine.
In cell culture applications requiring positively charged adhesion substrates, the choice between polymerized L-Lysine and D-Lysine is critical. Poly-L-Lysine (PLL) is naturally degraded by cellular proteases released by cultured cells, whereas Poly-D-Lysine (PDL) is an unnatural enantiomer that resists enzymatic breakdown[1]. While both polymers (typically utilized at 70–150 kDa) provide the uniform net positive charge necessary to enhance electrostatic interaction with negatively charged cell membranes, the susceptibility of the L-enantiomer to cleavage makes it unsuitable for long-term cultures of cells with high proteolytic activity [2].
| Evidence Dimension | Resistance to cellular protease degradation |
| Target Compound Data | Poly-L-Lysine (Susceptible to proteolytic cleavage) |
| Comparator Or Baseline | Poly-D-Lysine (Resistant to proteolytic cleavage) |
| Quantified Difference | Poly-L-Lysine is actively degraded by cell-secreted proteases over the culture period, whereas Poly-D-Lysine maintains structural integrity. |
| Conditions | In vitro cell culture coating (e.g., 0.01% solution, 70-150 kDa) |
Procurement must specify the L-enantiomer for biodegradable applications, but switch to the D-enantiomer for long-term cultures of highly proteolytic cells to prevent premature cell detachment.
Because the free base form of L-Lysine contains no chloride counterions and absorbs ~5% moisture to form a hemihydrate, it is the required raw material for synthesizing poly-L-lysine and other lysine-derived biopolymers where residual halides would interfere with polymerization catalysts or cause downstream equipment corrosion [1].
Leveraging its pKa of 10.53 and pI of 9.74, L-Lysine is utilized as a basic counterion to form water-soluble salts with acidic active pharmaceutical ingredients (APIs) like indomethacin. It provides a milder alkaline environment compared to L-Arginine (pKa 12.48), making it suitable for pH-sensitive drug delivery systems [2].
When polymerized into Poly-L-Lysine (e.g., 70-150 kDa formats), this compound is used to coat tissue culture plastics, providing a positively charged surface that enhances cell attachment. Its natural susceptibility to cellular proteases makes it the necessary selection over Poly-D-Lysine when gradual biodegradation of the substrate is desired during tissue engineering workflows [3].
Corrosive